molecular formula C29H30N4O3 B12023451 N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634897-03-3

N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12023451
CAS No.: 634897-03-3
M. Wt: 482.6 g/mol
InChI Key: UTAHXMPBISBQKD-NDZAJKAJSA-N
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Description

N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a hydrazone linkage and substituted aromatic moieties. Its structure includes:

  • Pyrazole core: A five-membered heterocycle with two adjacent nitrogen atoms.
  • Hydrazide group: The N'-benzylidene carbohydrazide moiety enables hydrogen bonding and π-π interactions.
  • Substituents: A 4-butoxybenzylidene group at the hydrazide position and a 4-((4-methylbenzyl)oxy)phenyl group at the pyrazole C5 position. These substituents enhance lipophilicity and modulate electronic properties .

Properties

CAS No.

634897-03-3

Molecular Formula

C29H30N4O3

Molecular Weight

482.6 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H30N4O3/c1-3-4-17-35-25-13-9-22(10-14-25)19-30-33-29(34)28-18-27(31-32-28)24-11-15-26(16-12-24)36-20-23-7-5-21(2)6-8-23/h5-16,18-19H,3-4,17,20H2,1-2H3,(H,31,32)(H,33,34)/b30-19+

InChI Key

UTAHXMPBISBQKD-NDZAJKAJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. The initial step often includes the condensation of 4-butoxybenzaldehyde with 4-((4-methylbenzyl)oxy)benzohydrazide under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications and Key Differences

Compound Name Substituent R1 (Hydrazide) Substituent R2 (Pyrazole C5) Molecular Weight (g/mol) Key Properties Biological Insights
Target Compound 4-Butoxybenzylidene 4-((4-Methylbenzyl)oxy)phenyl 483.56 (calc.) High lipophilicity (logP ~5.2); thermal sensitivity Enhanced hydrophobic interactions in molecular docking
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Methoxybenzylidene 4-Methylphenyl 297.31 Moderate solubility in polar solvents; stable crystalline structure Strong hydrogen bonding with COX-2 active site
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide 2-Hydroxybenzylidene 4-((4-Chlorobenzyl)oxy)phenyl 464.89 Electron-withdrawing Cl group; lower logP (~4.8) Antimicrobial activity against S. aureus (MIC: 12.5 µg/mL)
5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide Pyridin-3-ylmethylene 4-((4-Methylbenzyl)oxy)phenyl 411.50 Polar pyridine group; logP ~4.1 Improved solubility and potential for CNS targeting
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 4-Nitrobenzylidene 3-Nitrophenyl 394.34 High reactivity due to nitro groups; logP ~3.9 Cytotoxic activity (IC₅₀: 8.7 µM on HeLa cells)

Research Findings and Functional Insights

Electronic and Steric Effects
  • Chlorine in introduces electron-withdrawing effects, stabilizing the hydrazone linkage and enhancing antimicrobial potency .
  • Pyridinyl substituents (e.g., ) enable hydrogen bonding with biological targets, as demonstrated in molecular docking studies with kinase enzymes .
Spectroscopic and Computational Data
  • Vibrational Spectroscopy : The target compound’s IR spectrum shows characteristic N-H stretching at ~3250 cm⁻¹ and C=O vibrations at ~1650 cm⁻¹, consistent with analogs like . DFT/B3LYP calculations predict a HOMO-LUMO gap of ~4.1 eV, indicating moderate reactivity .
  • Crystallography : Unlike the methoxy analog in , the target compound’s butoxy group may induce torsional strain, affecting crystal packing efficiency .

Biological Activity

N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is C23H28N4O3C_{23}H_{28}N_4O_3. The structural features include:

  • A pyrazole core, which is known for various biological activities.
  • Hydrazone linkage that often influences reactivity and biological properties.
  • Substituents such as butoxy and methylbenzyl groups that may enhance lipophilicity and bioactivity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure may contribute to this activity by scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Studies have shown that derivatives of hydrazones, including those related to the target compound, possess antimicrobial activities against various pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Effects

Preliminary investigations suggest that N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, potentially through the modulation of apoptotic pathways.

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing a significant reduction in free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Antimicrobial Screening : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, indicating effectiveness as a potential antimicrobial agent.
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines demonstrated dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics.

The biological activities of N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can be attributed to several mechanisms:

  • Free Radical Scavenging : The electron-donating ability of the phenolic groups contributes to its antioxidant capacity.
  • Cell Membrane Disruption : The lipophilic nature of the butoxy and methylbenzyl groups enhances membrane permeability, facilitating antimicrobial action.
  • Apoptosis Induction : Interaction with cellular signaling pathways may lead to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.

Data Table

Activity TypeMethod UsedResult
AntioxidantDPPH AssaySignificant radical reduction
AntimicrobialDisk Diffusion MethodEffective against E. coli and S. aureus
CytotoxicityMTT AssayIC50 values in low micromolar range

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